molecular formula C43H68ClNO11 B1677883 Pimecrolimus CAS No. 137071-32-0

Pimecrolimus

Cat. No. B1677883
M. Wt: 810.4 g/mol
InChI Key: KASDHRXLYQOAKZ-XDSKOBMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimecrolimus is a topical calcineurin inhibitor used in the treatment of mild-moderate atopic dermatitis . It is classified as a topical immunosuppressive macrolide and is used to treat patients who are not candidates for other types of therapy due to previous lack of response or other reasons .


Synthesis Analysis

The synthesis of Pimecrolimus involves the conversion of intermediate ascomycin 33-OAc into the corresponding 24-tert-butyl-dimethyl-silyl ether with tert-butyldimethylsilyl triflate in dichloromethane and 2,6-lutidine . The crystal structure of Pimecrolimus Form B has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .


Molecular Structure Analysis

Pimecrolimus has a molecular formula of C43H68ClNO11 . Its average mass is 810.453 Da and its monoisotopic mass is 809.448120 Da .


Chemical Reactions Analysis

Pimecrolimus is classified as a calcineurin inhibitor and an ascomycin macrolactam derivative . Ascomycin is produced by Streptomyces hygroscopicus .


Physical And Chemical Properties Analysis

Pimecrolimus has a density of 1.2±0.1 g/cm3, a boiling point of 866.1±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 213.0±0.4 cm3, a polar surface area of 158 Å2, and a molar volume of 675.8±5.0 cm3 .

Scientific Research Applications

Atopic Dermatitis

Pimecrolimus has been shown to significantly reduce the incidence of flares in atopic dermatitis (AD) through early intervention with pimecrolimus cream, leading to reduced or eliminated need for topical corticosteroids. This benefit is consistent across various disease severity subgroups, demonstrating its potential to modify the disease course and improve overall control of AD (Kapp et al., 2002), (Wahn et al., 2002).

Psoriasis

Although not yet approved for this indication, oral pimecrolimus has shown promising results in the systemic treatment of moderate to severe plaque psoriasis, highlighting its broad anti-inflammatory activity without evidence of systemic toxicity. This suggests pimecrolimus as a novel, highly effective, and well-tolerated drug for psoriasis and other T-cell-mediated skin diseases (Wolff, 2004).

Other Dermatological Applications

Beyond AD and psoriasis, pimecrolimus has been successfully used in a variety of inflammatory skin diseases, including seborrheic dermatitis, intertriginous psoriasis, lichen planus, and cutaneous lupus erythematosus. Its selective pharmacological profile makes it suitable for effective and safe treatment for these conditions, further emphasizing its utility in dermatology (Gisondi et al., 2005).

Safety and Tolerability

Pimecrolimus is well tolerated both locally and systemically. Studies have shown consistently low blood concentrations with no indication of drug accumulation following topical application, supporting its suitability for long-term management of atopic dermatitis and potentially other skin conditions without the risk of significant systemic side effects (van Leent et al., 2002), (Paul et al., 2006).

Safety And Hazards

Pimecrolimus can be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32-,33-,35+,36-,37-,38+,39+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASDHRXLYQOAKZ-XDSKOBMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)Cl)/C)O)C)OC)OC)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pimecrolimus binds with high affinity to macrophilin-12 (FKBP-12) and inhibits the calcium-dependent phosphatase, calcineurin. As a consequence, it inhibits T cell activation by blocking the transcription of early cytokines. In particular, pimecrolimus inhibits at nanomolar concentrations Interleukin-2 and interferon gamma (Th1-type) and Interleukin-4 and Interleukin-10 (Th2-type) cytokine synthesis in human T cells. Also, pimecrolimus prevents the release of inflammatory cytokines and mediators from mast cells in vitro after stimulation by antigen/lgE.
Record name Pimecrolimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00337
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pimecrolimus

CAS RN

137071-32-0
Record name (-)-Pimecrolimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137071-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimecrolimus [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137071320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimecrolimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00337
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]-1-methylethenyl]-8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMECROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KYV510875
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimecrolimus
Reactant of Route 2
Pimecrolimus
Reactant of Route 3
Pimecrolimus
Reactant of Route 4
Pimecrolimus
Reactant of Route 5
Pimecrolimus
Reactant of Route 6
Pimecrolimus

Citations

For This Compound
18,900
Citations
AK Gupta, M Chow - Journal of the European Academy of …, 2003 - Wiley Online Library
… 0.6% cream was comparable to 0.1% betamethasone-17-valerate; however, pimecrolimus was … Topical application of pimecrolimus is not associated with skin atrophy. Pimecrolimus is …
Number of citations: 288 onlinelibrary.wiley.com
C Paul, M Cork, AB Rossi, KA Papp, N Barbier… - …, 2006 - publications.aap.org
… safety and tolerability of 1% pimecrolimus cream among infants, on … Pimecrolimus blood concentrations measured for 35 patients … The level of systemic exposure to pimecrolimus among …
Number of citations: 138 publications.aap.org
M Grassberger, M Steinhoff… - Experimental …, 2004 - Wiley Online Library
… Pimecrolimus has high anti-inflammatory activity in animal … Pimecrolimus does not affect sensitization in a murine model … of preclinical studies show that pimecrolimus has a selective …
Number of citations: 138 onlinelibrary.wiley.com
JC Swift, TD Rees, JM Plemons… - Journal of …, 2005 - Wiley Online Library
Background: The purpose of this study was to evaluate the efficacy, relative safety, and tolerability of 1% pimecrolimus cream in the treatment of oral erosive lichen planus (OELP). …
Number of citations: 134 aap.onlinelibrary.wiley.com
C Gribetz, M Ling, M Lebwohl, D Pariser… - Journal of the American …, 2004 - Elsevier
… pimecrolimus … pimecrolimus cream 1% might be an attractive treatment option for inverse psoriasis. The purpose of this study was to demonstrate the efficacy and safety of pimecrolimus …
Number of citations: 183 www.sciencedirect.com
M Meurer, R Fölster-Holst, G Wozel, G Weidinger… - Dermatology, 2002 - karger.com
Background: Pimecrolimus cream (Elidel®, SDZ ASM 981), a non-steroid inhibitor of inflammatory cytokines, is effective in the treatment of atopic dermatitis (AD). We assessed whether …
Number of citations: 308 karger.com
DV Belsito, JF Fowler Jr, JG Marks Jr, DM Pariser… - Cutis, 2004 - cdn.mdedge.com
… Patients in the pimecrolimus group continued to improve throughout the … Pimecrolimus was well tolerated, with a low rate of application-site reactions such as burning. Pimecrolimus …
Number of citations: 106 cdn.mdedge.com
DJ Margolis, K Abuabara, OJ Hoffstad, J Wan… - JAMA …, 2015 - jamanetwork.com
Importance A black box warning describes a potential risk of malignancy associated with topical use of pimecrolimus to treat atopic dermatitis due to its similarity to oral calcineurin …
Number of citations: 134 jamanetwork.com
T Passeron, JP Lacour, E Fontas… - Archives of …, 2007 - jamanetwork.com
… the pimecrolimus group, the mean score was 6.83 on day 0 vs 3.33 on day 28 (P = .04). In the pimecrolimus group, blood concentrations of pimecrolimus … Pimecrolimus cream was well …
Number of citations: 124 jamanetwork.com
J Lübbe, SF Friedlander, B Cribier, MA Morren… - American journal of …, 2006 - Springer
… The objective of this study was to evaluate the safety and efficacy of a pimecrolimus-based … a pimecrolimus-based regimen in daily practice worldwide. One percent pimecrolimus cream …
Number of citations: 81 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.